DMBT

Cancer Metastasis Cell Invasion Assay Trehalose Derivatives

DMBT (6,6'-bis(2,3-dimethoxybenzoyl)-α,α-D-trehalose) is a synthetic trehalose derivative and a structural analog of the natural product brartemicin. It was specifically developed to act as an anti-invasive and anti-metastatic agent by targeting cancer cell motility rather than directly inducing cytotoxicity.

Molecular Formula C30H38O17
Molecular Weight 670.62
CAS No. 1260071-76-8
Cat. No. B607152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMBT
CAS1260071-76-8
SynonymsDMBT
Molecular FormulaC30H38O17
Molecular Weight670.62
Structural Identifiers
SMILESCOC1=C(C(OC[C@H]2O[C@H](O[C@@H]3[C@H](O)[C@@H](O)[C@H](O)[C@@H](COC(C4=CC=CC(OC)=C4OC)=O)O3)[C@H](O)[C@@H](O)[C@@H]2O)=O)C=CC=C1OC
InChIInChI=1S/C30H38O17/c1-39-15-9-5-7-13(25(15)41-3)27(37)43-11-17-19(31)21(33)23(35)29(45-17)47-30-24(36)22(34)20(32)18(46-30)12-44-28(38)14-8-6-10-16(40-2)26(14)42-4/h5-10,17-24,29-36H,11-12H2,1-4H3/t17-,18-,19-,20-,21+,22+,23-,24-,29-,30-/m1/s1
InChIKeyROEGNYZSLMABKO-FNYGWCGHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

What is DMBT (CAS 1260071-76-8): A Potent Trehalose-Based Inhibitor of Cancer Cell Invasion


DMBT (6,6'-bis(2,3-dimethoxybenzoyl)-α,α-D-trehalose) is a synthetic trehalose derivative and a structural analog of the natural product brartemicin [1]. It was specifically developed to act as an anti-invasive and anti-metastatic agent by targeting cancer cell motility rather than directly inducing cytotoxicity [2]. Its primary mechanism of action involves the inhibition of the Akt/GSK-3β/β-catenin signaling pathway, which leads to the downregulation of key metastasis-related proteins such as VEGF and MMP-9 [2].

Why Generic Substitution Fails: Quantifiable Superiority of DMBT (1260071-76-8) Over Brartemicin in Anti-Invasion Assays


Generic substitution in this context is not scientifically valid. DMBT is not an interchangeable member of the trehalose derivative class but a specifically optimized analog from a structure-activity relationship (SAR) study [1]. A direct, head-to-head comparison in a 2013 study demonstrated that DMBT is significantly more potent than the parent compound brartemicin. This quantifiable difference in anti-invasive activity is a critical factor for procurement decisions, as it defines the compound's utility and effective concentration range in research models [1].

DMBT (1260071-76-8) Technical Evidence Guide: Quantitative Data for Scientific Selection


Superior Anti-Invasive Potency: DMBT vs. Brartemicin in Murine Colon Carcinoma

In a direct head-to-head comparison, DMBT (identified as Compound 4f) was significantly more potent than the natural product brartemicin in inhibiting the invasion of murine colon carcinoma 26-L5 cells [1]. This demonstrates that the synthetic modifications in DMBT provide a quantifiable improvement in anti-invasive activity.

Cancer Metastasis Cell Invasion Assay Trehalose Derivatives

Broad-Spectrum Anti-Invasive Activity of DMBT Across Multiple Cancer Cell Lines

The anti-invasive potency of DMBT was evaluated against a panel of cancer cell lines, providing a broader efficacy profile than the single cell line data for brartemicin. DMBT demonstrated varying but significant IC50 values across all tested lines [1].

Cancer Research Invasion and Metastasis Cell Line Panel

Unique Non-Cytotoxic Mechanism: DMBT Inhibits Invasion Without Affecting Cell Viability

DMBT exerts its anti-invasive effects through a non-cytotoxic mechanism, a key differentiator from many chemotherapeutic agents. In B16BL6 melanoma cells, DMBT showed no significant effect on cellular proliferation at concentrations up to 80 µM [1]. This is consistent with its mechanism of action as an inhibitor of signaling pathways (Akt/GSK-3β/β-catenin) rather than a direct cytotoxic agent.

Mechanism of Action Cytotoxicity Anti-Metastatic

Validated In Vivo Efficacy: DMBT Significantly Suppresses Experimental Lung Metastasis

The in vitro anti-invasive activity of DMBT translates to significant in vivo efficacy. In a highly metastatic B16BL6 melanoma model, treatment with DMBT significantly suppressed the formation of lung metastases in mice [1].

In Vivo Efficacy Metastasis Model Bioluminescence Imaging

Recommended Research Applications for DMBT (1260071-76-8) Based on Empirical Evidence


Investigating Invasion and Metastasis in Murine Colon and Melanoma Models

DMBT is the compound of choice for studying the process of cancer cell invasion and metastasis in vitro and in vivo, particularly in murine colon (26-L5) and melanoma (B16-BL6) models. Its proven, quantifiable potency against these specific cell lines (IC50 of 0.15 µM and 4.12 µM, respectively [1]) and its validated in vivo efficacy [2] make it a reliable tool for dissecting signaling pathways like Akt/GSK-3β/β-catenin that drive metastasis.

Mechanistic Studies Requiring Non-Cytotoxic Anti-Invasive Agents

For researchers seeking to isolate the effects of an anti-invasive agent from general cytotoxicity, DMBT is uniquely suitable. Its established lack of significant effect on cell viability, even at concentrations up to 80 µM [2], allows for the investigation of cell motility and signaling changes without the confounding effects of cell death. This is a critical advantage over many other anti-cancer compounds.

Structure-Activity Relationship (SAR) Studies for Trehalose-Based Anti-Metastatic Agents

DMBT serves as a key benchmark compound in SAR studies aimed at developing more potent trehalose-derived anti-invasive agents. It is the direct product of an optimization campaign starting from brartemicin and has a well-defined potency profile across multiple cell lines [1]. Researchers can use DMBT as a positive control and reference point to evaluate the efficacy of newly synthesized analogs.

Investigating VEGF-Dependent Signaling in Angiogenesis and Metastasis

Research has demonstrated that the anti-metastatic effect of DMBT is attributed to the inhibition of VEGF and MMP-9 expression [2]. Therefore, DMBT is a valuable chemical probe for studies focused on VEGF-dependent signaling cascades in tumor angiogenesis and metastatic dissemination, offering a targeted approach to modulate this pathway without broad-spectrum kinase inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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